10-amino-N-(5-chloro-2-methylphenyl)-2-oxo-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide
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Overview
Description
10-amino-N-(5-chloro-2-methylphenyl)-2-oxo-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide is a complex organic compound belonging to the benzimidazole family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-amino-N-(5-chloro-2-methylphenyl)-2-oxo-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide typically involves multi-step organic reactions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent selection, temperature control, and purification methods such as recrystallization or chromatography are crucial to obtain the desired purity and quality.
Chemical Reactions Analysis
Types of Reactions
10-amino-N-(5-chloro-2-methylphenyl)-2-oxo-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino and chloro groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its potential as an inhibitor or activator of specific biological pathways.
Medicine
Medically, 10-amino-N-(5-chloro-2-methylphenyl)-2-oxo-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide is investigated for its potential as an anticancer agent, given its ability to interfere with cell proliferation and induce apoptosis in cancer cells.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require precise chemical functionalities.
Mechanism of Action
The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or activate pathways involved in cell growth, apoptosis, or other cellular functions. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A simpler structure with similar core properties but lacking the additional functional groups.
Pyrimido[1,2-a]benzimidazole: Similar core structure but without the amino and carboxamide groups.
5-chloro-2-methylphenyl derivatives: Compounds with similar substituents but different core structures.
Uniqueness
What sets 10-amino-N-(5-chloro-2-methylphenyl)-2-oxo-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide apart is its combination of functional groups and complex structure, which provides unique chemical and biological properties not found in simpler analogs.
This detailed overview highlights the significance and versatility of this compound in various fields of research and industry
Properties
Molecular Formula |
C18H16ClN5O2 |
---|---|
Molecular Weight |
369.8 g/mol |
IUPAC Name |
10-amino-N-(5-chloro-2-methylphenyl)-2-oxo-3,4-dihydropyrimido[1,2-a]benzimidazole-4-carboxamide |
InChI |
InChI=1S/C18H16ClN5O2/c1-10-6-7-11(19)8-12(10)21-17(26)15-9-16(25)22-18-23(15)13-4-2-3-5-14(13)24(18)20/h2-8,15H,9,20H2,1H3,(H,21,26) |
InChI Key |
DYXLOCWMPSHQTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2CC(=O)N=C3N2C4=CC=CC=C4N3N |
Origin of Product |
United States |
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